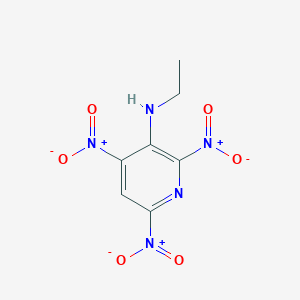![molecular formula C10H8F3N5O B14195103 3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine CAS No. 875314-84-4](/img/structure/B14195103.png)
3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine is a diazirine compound known for its ability to generate carbenes upon photochemical, thermal, or electrical stimulation. This compound is particularly valuable in various scientific applications due to its small size, stability, and ease of activation .
Vorbereitungsmethoden
The synthesis of 3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine involves several stepsThe reaction conditions often require the use of strong acids or bases, and the process may involve multiple purification steps to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the azidomethyl group or other functional groups in the molecule.
Substitution: The azidomethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine has a wide range of scientific research applications:
Chemistry: It is used as a photoreactive probe for studying molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to identify and study biological targets.
Wirkmechanismus
The mechanism of action of 3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine involves the generation of carbenes upon activation. These carbenes can insert into nearby C–H, O–H, or N–H bonds, forming new covalent bonds. This reactivity makes the compound useful for labeling, crosslinking, and studying molecular interactions . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine is unique due to its specific functional groups and reactivity. Similar compounds include other diazirines with different substituents, such as:
- 3-[4-(Azidomethyl)phenyl]-3-(trifluoromethyl)diazirine
- 3-[4-(Azidomethyl)-3-chlorophenyl]-3-(trifluoromethyl)diazirine
These compounds share similar reactivity but differ in their specific applications and the types of interactions they can study .
Eigenschaften
CAS-Nummer |
875314-84-4 |
|---|---|
Molekularformel |
C10H8F3N5O |
Molekulargewicht |
271.20 g/mol |
IUPAC-Name |
3-[4-(azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C10H8F3N5O/c1-19-8-4-7(3-2-6(8)5-15-18-14)9(16-17-9)10(11,12)13/h2-4H,5H2,1H3 |
InChI-Schlüssel |
CYFXQTATDCSDTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)
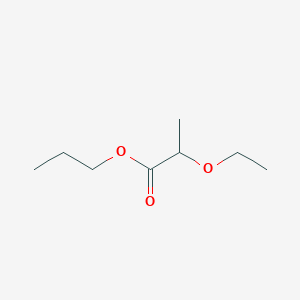
![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)
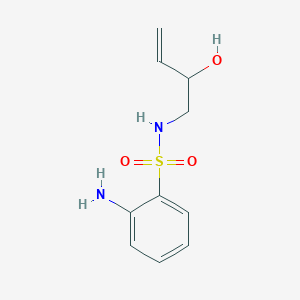
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
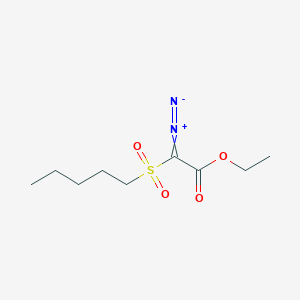
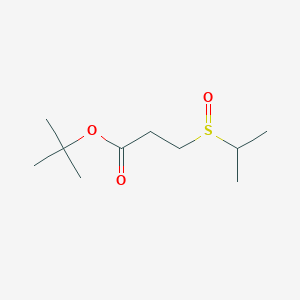
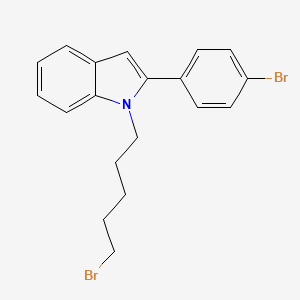
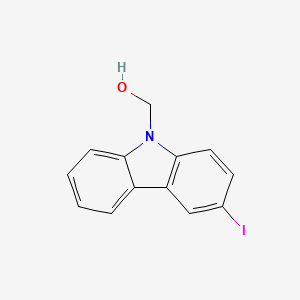
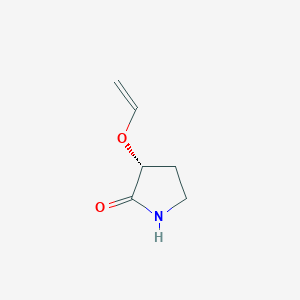
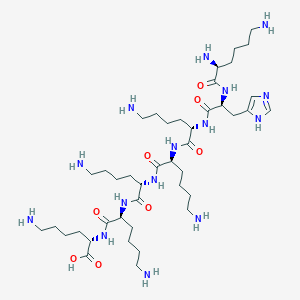
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
